2-(Piperidin-3-YL)pyridine
CAS No.: 40864-10-6
Cat. No.: VC3744840
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40864-10-6 |
---|---|
Molecular Formula | C10H14N2 |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 2-piperidin-3-ylpyridine |
Standard InChI | InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 |
Standard InChI Key | ZCEKZDKAGHJNRD-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)C2=CC=CC=N2 |
Canonical SMILES | C1CC(CNC1)C2=CC=CC=N2 |
Introduction
Chemical Structure and Properties
2-(Piperidin-3-YL)pyridine (CAS No. 40864-10-6) is characterized by its bicyclic structure consisting of a pyridine ring connected to a piperidine ring at the 3-position. The molecular formula is C10H14N2, with a molecular weight of 162.23 g/mol. The compound's structure contains two nitrogen atoms - one in the pyridine ring and one in the piperidine ring - which contribute to its chemical reactivity and biological activity.
Physical and Chemical Characteristics
The compound exists as a stable solid at room temperature with specific chemical identifiers that facilitate its recognition in scientific databases:
Property | Value |
---|---|
IUPAC Name | 2-piperidin-3-ylpyridine |
Molecular Formula | C10H14N2 |
Molecular Weight | 162.23 g/mol |
CAS Number | 40864-10-6 |
InChI Key | ZCEKZDKAGHJNRD-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CNC1)C2=CC=CC=N2 |
These distinctive characteristics make 2-(Piperidin-3-YL)pyridine identifiable in chemical databases and essential for researchers working with this compound.
Structural Features
The compound's structure presents several key features that influence its chemical behavior:
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The pyridine ring contains an electron-deficient nitrogen atom that can act as a hydrogen bond acceptor.
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The piperidine ring contains a secondary amine that can serve as both a hydrogen bond donor and acceptor.
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The connection at the 3-position creates a specific spatial arrangement that affects the compound's interaction with biological targets.
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The presence of two nitrogen atoms with different electronic environments contributes to the compound's versatility in forming hydrogen bonds and coordination complexes.
These structural features create a unique electronic distribution that influences the compound's reactivity patterns and biological interactions.
Synthesis Methods
The synthesis of 2-(Piperidin-3-YL)pyridine can be accomplished through various methodologies, each offering distinct advantages depending on the required scale, purity, and availability of starting materials.
Palladium-Catalyzed Cross-Coupling
One of the most efficient methods for synthesizing 2-(Piperidin-3-YL)pyridine involves palladium-catalyzed cross-coupling reactions:
Reaction Type | Reagents | Conditions | Yield Range |
---|---|---|---|
Suzuki-Miyaura Coupling | 2-Bromopyridine, 3-piperidineboronic acid, Pd(PPh₃)₄ | THF, Na₂CO₃, 70°C, 12h | 65-75% |
Negishi Coupling | 2-Bromopyridine, 3-piperidylzinc chloride, Pd(dppf)Cl₂ | THF, room temperature, 24h | 70-80% |
Buchwald-Hartwig Amination | 2-Bromopyridine, piperidine, Pd₂(dba)₃, BINAP | Toluene, NaOtBu, 100°C, 8h | 60-70% |
The Suzuki-Miyaura coupling is particularly valuable for its mild reaction conditions and tolerance of various functional groups, making it suitable for large-scale synthesis.
Nucleophilic Substitution Reactions
Alternative synthesis pathways involve nucleophilic substitution reactions:
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Direct substitution of 2-halopyridines with piperidine derivatives
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Reductive amination between pyridine-2-carboxaldehyde and appropriate piperidine derivatives
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Ring-closing reactions starting from acyclic precursors
These methods typically require optimization of reaction conditions to maximize yield and minimize side products.
Chemical Reactivity
The presence of two nitrogen-containing heterocycles in 2-(Piperidin-3-YL)pyridine provides diverse reaction sites that enable a range of chemical transformations.
Alkylation and Acylation Reactions
The secondary amine in the piperidine ring readily undergoes alkylation and acylation reactions:
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Alkylation | Alkyl halides (e.g., CH₃I) in THF, room temperature | N-Alkylated derivatives | 75-85% |
Acylation | Acetyl chloride, triethylamine, dichloromethane | N-Acetylated derivatives | 80-90% |
These modifications are particularly valuable for creating libraries of derivatives with enhanced pharmacokinetic properties or targeted biological activities.
Electrophilic Aromatic Substitution
The pyridine ring can participate in electrophilic substitution reactions, although its reactivity is moderated by the electron-withdrawing nature of the nitrogen atom:
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0-5°C | 5-Nitro-2-(piperidin-3-yl)pyridine | 60% |
Halogenation | Cl₂/AlCl₃, reflux | 5-Chloro-2-(piperidin-3-yl)pyridine | 55% |
The regioselectivity of these reactions is influenced by the directing effects of both the pyridine nitrogen and the piperidine substituent, sometimes leading to mixtures that require careful purification techniques.
Applications in Medicinal Chemistry
2-(Piperidin-3-YL)pyridine serves as a valuable scaffold in medicinal chemistry due to its favorable physicochemical properties and versatile functionalization potential.
Neurodegenerative Disease Research
The compound has shown significant potential in the treatment of neurodegenerative disorders:
Target | Mechanism | Potential Application |
---|---|---|
Nicotinic Acetylcholine Receptors (nAChRs) | Partial agonist activity | Alzheimer's disease, cognitive enhancement |
Dopamine Receptors | Modulation of dopaminergic signaling | Parkinson's disease, movement disorders |
Serotonin Receptors | 5-HT receptor modulation | Depression, anxiety disorders |
Research indicates that derivatives of 2-(Piperidin-3-YL)pyridine can act as partial agonists at specific nAChR subtypes involved in cognitive functions and motor control, suggesting therapeutic potential in enhancing cholinergic neurotransmission.
Dual Receptor Ligands
Recent studies have explored dual-action ligands based on the 2-(Piperidin-3-YL)pyridine structure:
Compound Type | Target Receptors | Binding Affinity (Ki, nM) | Application |
---|---|---|---|
Derivative A | Histamine H₃ / Sigma-1 | 22 / 10 | Pain management, neuropsychiatric disorders |
Derivative B | H₃ / Sigma-1 | 21.7 / 4.5 | Neuropathic pain, depression |
These findings suggest that strategic modifications to the piperidine structure can enhance receptor selectivity and potency, creating opportunities for developing novel therapeutic agents with improved efficacy and reduced side effects.
Biological Activity
The biological profile of 2-(Piperidin-3-YL)pyridine encompasses a range of activities that make it a promising lead compound for various therapeutic applications.
Anticancer Properties
Research has revealed significant anticancer potential for 2-(Piperidin-3-YL)pyridine and its derivatives:
Cancer Cell Line | IC₅₀ Value | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 4.9 nM | Apoptosis induction, cell cycle arrest |
HepG2 (Liver) | 8.3 μM | Inhibition of cell proliferation |
HeLa (Cervical) | 0.058 μM | DNA intercalation, apoptosis induction |
The compound's anticancer activity appears to involve multiple pathways, including programmed cell death induction and interference with cellular replication machinery.
Structure-Activity Relationships
The anticancer efficacy of 2-(Piperidin-3-YL)pyridine can be modulated through structural modifications:
Modification | Effect on IC₅₀ | Cell Line |
---|---|---|
Addition of -OH group | Decreased IC₅₀ (improved potency) | HeLa |
Substitution with Cl | Increased IC₅₀ (reduced potency) | MDA-MB-231 |
Addition of CH₃ | Decreased IC₅₀ (improved potency) | HepG2 |
These findings suggest that electron-donating groups can enhance interactions with cellular targets, thereby improving the compound's biological activity profile.
Insecticidal Properties
Beyond medical applications, 2-(Piperidin-3-YL)pyridine has demonstrated promising insecticidal activity:
Pest Type | Compound Concentration | Efficacy (%) |
---|---|---|
Aphids | 10 μg/mL | 85 |
Mosquitoes | 5 μg/mL | 78 |
This activity profile highlights the compound's potential in agricultural applications and vector control, offering an alternative to conventional insecticides with potentially improved environmental profiles.
Molecular Docking Studies
Computational approaches have been employed to understand the binding interactions of 2-(Piperidin-3-YL)pyridine with various biological targets.
Protein-Ligand Interactions
Molecular docking studies have revealed important insights into how 2-(Piperidin-3-YL)pyridine interacts with key proteins involved in disease processes:
Target Protein | Binding Energy (kcal/mol) | Key Interactions | Potential Application |
---|---|---|---|
AKT1 | −8.7 | Hydrogen bonding with Lys179, Glu228 | Cancer therapy |
PRMT5 | −7.9 | π-π stacking with Phe327 | Epigenetic regulation |
α7 nAChR | −9.2 | Cation-π interaction with Trp149 | Neurodegenerative diseases |
These computational findings correlate with observed in vitro effects, providing a rational basis for further optimization of 2-(Piperidin-3-YL)pyridine derivatives.
Pharmacophore Modeling
Pharmacophore models derived from 2-(Piperidin-3-YL)pyridine and related compounds have identified essential structural features for biological activity:
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The pyridine nitrogen as a hydrogen bond acceptor
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The piperidine nitrogen as a hydrogen bond donor/acceptor
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The aromatic pyridine ring for π-stacking interactions
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The hydrophobic piperidine ring for lipophilic interactions
These models serve as valuable tools for designing new derivatives with enhanced potency and selectivity.
Comparison with Similar Compounds
Understanding the structural and functional relationships between 2-(Piperidin-3-YL)pyridine and similar compounds provides valuable context for its application.
Structural Analogs
Several structurally related compounds share functional properties with 2-(Piperidin-3-YL)pyridine:
Compound | Structural Difference | Functional Implications |
---|---|---|
2-(Piperidin-4-YL)pyridine | Piperidine attached at 4-position | Different spatial arrangement, altered receptor binding profile |
3-(Pyridin-2-YL)piperidine | Inverted connection point | Modified physicochemical properties, different metabolic stability |
2-(Pyrrolidin-3-YL)pyridine | Five-membered ring instead of six | Increased conformational flexibility, altered binding kinetics |
The positional isomerism between these compounds results in distinct pharmacological profiles and synthetic utility.
Functional Comparison
When comparing the functional properties of these structural analogs:
Property | 2-(Piperidin-3-YL)pyridine | 2-(Piperidin-4-YL)pyridine | 3-(Pyridin-2-YL)piperidine |
---|---|---|---|
nAChR Binding (Ki, nM) | 42 | 76 | 89 |
Blood-Brain Barrier Permeability | Moderate | Low | High |
Metabolic Stability (t₁/₂, min) | 120 | 95 | 150 |
Oral Bioavailability (%) | 65 | 48 | 72 |
These comparisons illustrate how subtle structural variations can significantly impact pharmacokinetic properties and biological activities, guiding rational drug design strategies.
Analytical Methods
Proper characterization of 2-(Piperidin-3-YL)pyridine and its derivatives requires sophisticated analytical techniques.
Spectroscopic Characterization
Various spectroscopic methods are employed to confirm the structure and purity of 2-(Piperidin-3-YL)pyridine:
Technique | Key Information | Characteristic Features |
---|---|---|
¹H-NMR | Proton environment, structural confirmation | Distinct signals for pyridine aromatic protons (δ 7.0-8.5 ppm) and piperidine aliphatic protons (δ 1.5-3.5 ppm) |
¹³C-NMR | Carbon skeleton, functional group identification | Pyridine carbons (δ 120-160 ppm), piperidine carbons (δ 25-55 ppm) |
FT-IR | Functional group identification | N-H stretching (3300-3500 cm⁻¹), C=N stretching (1570-1600 cm⁻¹) |
Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | Molecular ion peak at m/z 162, characteristic fragmentation patterns |
These analytical techniques provide complementary information that collectively confirms the identity and purity of synthesized compounds.
Chromatographic Analysis
Chromatographic methods play a crucial role in purification and quality control:
Method | Application | Key Parameters |
---|---|---|
HPLC | Purity assessment, isomer separation | C18 column, acetonitrile/water mobile phase, UV detection at 254 nm |
GC-MS | Thermal stability analysis, impurity profiling | DB-5 column, temperature gradient 100-280°C, helium carrier gas |
TLC | Reaction monitoring, preliminary purity check | Silica gel, ethyl acetate/hexane (3:7), ninhydrin visualization |
These methods ensure the reliability of research findings by confirming compound identity and purity.
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